Predicted BBB Permeation Advantage of the 1-Oxo-N2-Acetic Acid Scaffold Over Deoxygenated Analogs
For CNS drug discovery programs, achieving passive blood-brain barrier (BBB) penetration is often pivotal. The target compound (CAS 101301-18-2) displays a topological polar surface area (TPSA) of 57.6 Ų, calculated from its canonical SMILES via established methods, which falls below the empirically derived threshold of 60 Ų for probable BBB penetration [1]. Its direct analog, 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 731810-79-0), which lacks the 1-oxo group, exhibits a lower TPSA of 40.5 Ų, indicating a fundamentally different permeation profile that cannot be extrapolated [2]. This predicted differential in BBB permeation potential is relevant for library design where CNS exposure is a necessary selection criterion.
| Evidence Dimension | Predicted Passive BBB Permeability (via TPSA) |
|---|---|
| Target Compound Data | TPSA = 57.6 Ų |
| Comparator Or Baseline | 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid (CAS 731810-79-0): TPSA = 40.5 Ų |
| Quantified Difference | ΔTPSA = +17.1 Ų; Target compound TPSA < 60 Ų threshold for CNS penetration, while comparator TPSA indicates a divergent profile |
| Conditions | TPSA calculated from canonical SMILES using established in silico protocol [1]. |
Why This Matters
Procurement of the 1-oxo scaffold is essential for screening libraries targeting CNS indications where conforming to the TPSA < 60 Ų rule is a physiochemically defined, probabilistic pre-requisite for BBB penetration, a property absent in the non-oxo analog set.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2, 541–553. View Source
- [2] PubChem. Compound Summary for CID 53476995, 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid. National Center for Biotechnology Information. 2024. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53476995 View Source
